molecular formula C4Cl4N2 B189640 Tetrachloropyridazine CAS No. 20074-67-3

Tetrachloropyridazine

Cat. No.: B189640
CAS No.: 20074-67-3
M. Wt: 217.9 g/mol
InChI Key: XTKMAPVHLBPKPE-UHFFFAOYSA-N
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Description

Tetrachloropyridazine, also known as Perchloropyridazine, is a chemical compound with the IUPAC name 3,4,5,6-tetrachloropyridazine . It has a molecular weight of 217.87 . The InChI code for this compound is 1S/C4Cl4N2/c5-1-2(6)4(8)10-9-3(1)7 .


Synthesis Analysis

Nucleophilic aromatic substitution reactions of this compound with a series of aliphatic primary and secondary amines led selectively to products arising from replacement of chlorine at the 4-position in all cases . The structures of the products were unambiguously confirmed by X-ray crystallography .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) .


Chemical Reactions Analysis

This compound undergoes nucleophilic aromatic substitution reactions with aliphatic primary and secondary amines . The substitution occurs at the most activated site para to ring nitrogen, despite the possible steric hindrance to substitution by adjacent chlorine atoms .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It is stored under an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

  • Cancer Therapy Research Tetrachloropyridazine derivatives, such as temozolomide, are explored in cancer therapy. Temozolomide has shown effectiveness in managing gliomas and other malignancies, including aggressive pituitary tumors. It inhibits DNA replication and has been successful in reducing tumor size and improving clinical outcomes in some cases (Kovacs et al., 2008).

  • Chemical Synthesis and Reactivity this compound is involved in inverse electron demand Diels-Alder reactions, which are critical in synthesizing highly functionalized pyridazines. These reactions enable rapid access to a range of compounds and have significant implications in the development of new materials and pharmaceuticals (Sparey & Harrison, 1998).

  • Fungicidal Research Certain tetrasubstituted pyridazines, which include this compound derivatives, have potent fungicidal properties. They disrupt microtubule dynamics in fungi, indicating potential agricultural and pharmaceutical applications. Their effectiveness against pathogens like Botrytis cinerea and Mycosphaerella graminicola highlights their importance in crop protection (Lamberth et al., 2012).

  • Pharmacology and Drug Development this compound derivatives are investigated for their hypotension and heart rate activity. Their effect on blood pressure without significantly impacting the heart rate in animal models suggests their potential in developing cardiovascular drugs (Katrusiak et al., 2001).

  • Environmental Impact Studies Research on environmental contaminants includes studies on compounds like sulfachloropyridazine, a derivative of this compound. Its presence in ecosystems and the impact on water bodies are areas of ongoing investigation. This research helps in understanding the environmental footprint of such compounds and their derivatives (Luo et al., 2011).

Safety and Hazards

Tetrachloropyridazine is classified under GHS05 and GHS06 hazard pictograms . The safety information includes hazard statements H301-H315-H318-H335 and precautionary statements P261-P280-P301+P310-P305+P351+P338 .

Properties

IUPAC Name

3,4,5,6-tetrachloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl4N2/c5-1-2(6)4(8)10-9-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKMAPVHLBPKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NN=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290804
Record name tetrachloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20074-67-3
Record name Pyridazine, tetrachloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrachloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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